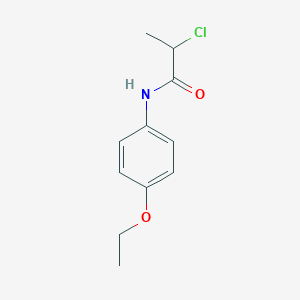

2-chloro-N-(4-ethoxyphenyl)propanamide

Description

Contextualization of Substituted Propanamide Chemistry in Advanced Organic Synthesis

Substituted propanamides are a cornerstone of advanced organic synthesis, largely due to the prevalence of the amide functional group in a vast range of biologically active molecules, including many pharmaceuticals. nih.gov The propanamide scaffold allows for extensive chemical modification, enabling the precise tuning of a molecule's steric and electronic properties. The introduction of substituents, such as halogens and aryl groups, creates versatile building blocks for constructing complex target compounds. ontosight.ai

The presence of a chlorine atom on the carbon adjacent to the carbonyl group, as seen in 2-chloro-N-(4-ethoxyphenyl)propanamide, significantly enhances the synthetic utility of the molecule. This α-chloro group is a reactive electrophilic center, making the compound an effective precursor for various nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups (e.g., amines, azides, thiols), thereby serving as a linchpin in the synthesis of diverse molecular skeletons. Furthermore, the N-aryl portion of the molecule can influence the reactivity of the amide bond and can itself be a site for further functionalization, expanding its synthetic potential.

Historical Perspectives and Emerging Research Directions for N-Aryl-2-chloropropanamides

Historically, N-aryl-α-chloroamides, including the propanamide subclass, were primarily recognized for their role as alkylating agents. However, contemporary research has significantly broadened their application in synthetic chemistry. These compounds are now regarded as key intermediates in the production of high-value chemicals, including active pharmaceutical ingredients (APIs). nih.gov

Emerging research is increasingly focused on leveraging N-aryl-2-chloropropanamides for the synthesis of complex heterocyclic structures, which are prominent motifs in medicinal chemistry. Studies on related compounds, such as 2-chloro-N-(p-tolyl)propanamide, have demonstrated their utility as precursors for α-thio-β-chloroacrylamides, which can undergo further transformations like Diels-Alder and 1,3-dipolar cycloadditions. nih.gov

A significant direction in modern chemical process development is the implementation of continuous manufacturing for API synthesis, which offers improved safety, efficiency, and scalability over traditional batch processes. nih.gov N-aryl-2-chloropropanamides are subjects of such studies, with research dedicated to understanding and optimizing their continuous crystallization to ensure consistent product quality. nih.gov The development of novel synthetic routes and the exploration of their reactivity in transition-metal-catalyzed cross-coupling reactions are also active areas of investigation, promising to further unlock the synthetic potential of this versatile class of chemical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQDXYVKPGSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N 4 Ethoxyphenyl Propanamide and Its Structural Analogues

Stereoselective Synthesis of Enantiomeric Forms of 2-chloro-N-(4-ethoxyphenyl)propanamide

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different effect than the other. ebrary.net Consequently, the development of stereoselective methods to synthesize specific enantiomers of this compound is of significant interest.

Key strategies in asymmetric synthesis that are applicable to this class of compounds include:

Use of Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, the highly stereoselective addition of lithiated chloroacetylene to chiral N-tert-butanesulfinyl imines proceeds with excellent diastereoselectivity, yielding chiral propargylamine (B41283) products that can be further functionalized. nih.gov A similar strategy could be adapted for the propanamide scaffold.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create the desired stereocenter. Palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids, using chiral phosphoric acids as ligands, has been shown to produce α-aryl amines with high enantioselectivity. nih.gov Rhodium(II)-catalyzed cyclopropanation is another powerful method for creating stereogenic centers with high diastereo- and enantioselectivities. nih.gov

Enzymatic Resolution: A chemo-enzymatic route can be employed where a racemic mixture is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. chemrxiv.org Lipases are frequently used for the kinetic resolution of racemic alcohols and esters, a technique applicable to precursors of the target molecule. unimi.it

The choice of method depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability of the reaction.

Interactive Table: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Example Catalyst/Auxiliary | Enantiomeric Purity |

| Chiral Auxiliary | Covalently bonded chiral group directs stereoselective bond formation. | Ellman's Sulfinamide | High (up to >20:1 dr) nih.gov |

| Asymmetric Catalysis | Chiral catalyst creates a chiral environment for the reaction. | Chiral Phosphoric Acids, Rh(II) complexes | Excellent (up to 98:2 er) nih.gov |

| Kinetic Resolution | Enzyme selectively modifies one enantiomer in a racemic mixture. | Lipases (e.g., from Candida antarctica) | High (up to >99% ee) |

Classical Acylation and Amidation Routes in the Preparation of N-(4-ethoxyphenyl)propanamide Scaffolds

The formation of the amide bond is the crucial step in synthesizing N-(4-ethoxyphenyl)propanamide scaffolds. Classical methods typically involve the reaction of an amine with a carboxylic acid or its activated derivative.

A primary and direct route is the acylation of 4-ethoxyaniline with 2-chloropropanoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves an acyl chloride reacting with the amine in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl byproduct. A similar acylation is used to synthesize 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, where an amine is acylated with 2-chloro-2-phenylacetyl chloride in the presence of triethylamine. mdpi.com

When starting from the carboxylic acid (2-chloropropanoic acid), a coupling agent is required to activate the carboxyl group for nucleophilic attack by the amine. These methods employ stoichiometric quantities of activating reagents. ucl.ac.uk Commonly used coupling reagents include:

Carbodiimides: Such as N,N′-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly efficient.

Other Reagents: N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) has been found to be effective for amide formation, especially with sterically hindered acids, without causing racemization. nih.gov

While effective, these classical methods often suffer from poor atom economy and the generation of significant stoichiometric byproducts that can complicate purification. ucl.ac.uk

Interactive Table: Common Amide Coupling Reagents

| Reagent Class | Example | Byproduct | Key Features |

| Carbodiimides | DCC | Dicyclohexylurea (DCU) | Effective, but byproduct removal can be difficult. |

| Phosphonium Salts | HBTU | Tetramethylurea | High efficiency, rapid reaction times. ucl.ac.uk |

| Chloroformamidinium | TCFH/NMI | Tetramethylurea | Good for sterically hindered substrates, low racemization. nih.gov |

| Phosphonic Anhydrides | T3P | Phosphonic acids | High yielding, byproducts are water-soluble. ucl.ac.uk |

Exploration of Green Chemistry Principles in this compound Synthesis

Growing environmental concerns have spurred the application of green chemistry principles to amide synthesis to reduce waste and the use of hazardous materials. numberanalytics.comnih.gov Key strategies include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Classical methods using stoichiometric coupling agents often have poor atom economy due to the high molecular weight of the reagents relative to the water molecule being eliminated. ucl.ac.uk

Use of Greener Solvents: Replacing hazardous solvents like DMF, NMP, and chlorinated solvents with more benign alternatives is a priority. ucl.ac.uk Cyclopentyl methyl ether has been demonstrated as a greener solvent for enzymatic amidation. nih.gov

Solvent-Free Synthesis: Eliminating solvents entirely reduces waste and environmental impact. numberanalytics.com Methods like mechanochemical synthesis (using mechanical grinding to drive reactions) or direct heating of reactants offer solvent-free alternatives. numberanalytics.combohrium.comresearchgate.net A simple and efficient solvent-free procedure for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. bohrium.comresearchgate.net

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives improves atom economy and reduces waste. ucl.ac.uk Organocatalysis, using small organic molecules like 4-dimethylaminopyridine (B28879) (DMAP), and heterogeneous catalysis, which allows for easy catalyst recovery and reuse, are promising green approaches. numberanalytics.com

Chemo-enzymatic Approaches to Propanamide Derivatives

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to amide synthesis. numberanalytics.com Enzymes operate under mild conditions (temperature and pH) and can exhibit remarkable chemo-, regio-, and enantioselectivity, which is particularly advantageous in the synthesis of complex molecules. unimi.itnumberanalytics.com

Lipases are a versatile class of enzymes widely used for amide bond formation. nih.govnih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is particularly effective in non-aqueous conditions for esterification and amidation reactions. nih.gov These enzymatic methods can produce amides with excellent conversions and yields, often without the need for extensive purification steps. nih.gov

A chemo-enzymatic process can be designed in several ways:

Direct Enzymatic Amidation: An enzyme catalyzes the direct condensation of a carboxylic acid (or its simple ester) and an amine.

Enzymatic Kinetic Resolution: As mentioned previously, an enzyme can selectively acylate one enantiomer of a racemic amine or alcohol precursor, allowing the unreacted enantiomer to be isolated with high purity.

Multi-step Chemo-enzymatic Synthesis: A synthetic sequence can combine chemical and enzymatic steps to leverage the advantages of both. For example, a two-step chemo-enzymatic method has been developed for propenylbenzene derivatives, where a lipase-catalyzed epoxidation is followed by microbial oxidation. nih.govfrontiersin.orgnih.gov A flow-based chemo-enzymatic synthesis of procainamide (B1213733) has also been developed, demonstrating the potential for automation and scalability. researchgate.net

Recent Innovations in Large-Scale Production and Process Optimization

Transitioning a synthetic route from laboratory scale to large-scale industrial production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. pharmafeatures.comgd3services.com

Key goals and innovations in process optimization include:

Minimizing Steps and Maximizing Yield: A primary objective is to develop a route that is as short and high-yielding as possible. gd3services.como2h.com This includes developing "one-pot" procedures that avoid the isolation of intermediates. o2h.com

Elimination of Hazardous Reagents and Chromatography: For large-scale synthesis, avoiding highly hazardous reagents and reaction conditions is crucial for safety. gd3services.com Furthermore, purification methods like silica (B1680970) gel chromatography are disfavored due to high solvent consumption and waste generation; crystallization is a much preferred alternative. gd3services.como2h.com

Design of Experiment (DoE): Statistical methods like Design of Experiment (DoE) are powerful tools for systematically optimizing reaction variables (e.g., temperature, concentration, catalyst loading) to find the optimal conditions with a minimal number of experiments. nih.gov

Continuous Manufacturing (Flow Chemistry): Moving from traditional batch processing to continuous flow manufacturing can offer significant advantages in safety, consistency, and efficiency. o2h.com Chemo-enzymatic syntheses have been successfully implemented in flow reactors. researchgate.net

By integrating these principles, the large-scale production of this compound and its analogues can be made more efficient, economical, and environmentally sustainable. pharmafeatures.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro N 4 Ethoxyphenyl Propanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-chloro-N-(4-ethoxyphenyl)propanamide in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the ethoxy group, the aromatic ring, and the chloropropanamide moiety.

The protons of the ethoxy group are expected to show a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as a pair of doublets, a typical AA'BB' system. The methine proton of the chloropropanamide group is expected to be a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The amide proton (NH) would likely be a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.2 | Singlet (broad) | - | NH |

| ~7.4 | Doublet | ~8.8 | Ar-H (2H, ortho to NH) |

| ~6.8 | Doublet | ~8.8 | Ar-H (2H, ortho to OEt) |

| ~4.6 | Quartet | ~6.9 | CH(Cl) |

| ~4.0 | Quartet | ~7.0 | OCH₂CH₃ |

| ~1.8 | Doublet | ~6.9 | CH(Cl)CH₃ |

| ~1.4 | Triplet | ~7.0 | OCH₂CH₃ |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon.

The carbonyl carbon (C=O) of the amide is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the oxygen (C-OEt) being the most downfield among them due to the deshielding effect of the oxygen atom. The carbon bearing the chlorine atom (C-Cl) will also be significantly downfield. The carbons of the ethoxy group and the methyl group of the propanamide moiety will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O |

| ~156 | Ar-C (para to NH) |

| ~131 | Ar-C (ipso to NH) |

| ~122 | Ar-C (ortho to NH) |

| ~115 | Ar-C (ortho to OEt) |

| ~64 | OCH₂CH₃ |

| ~58 | CH(Cl) |

| ~23 | CH(Cl)CH₃ |

| ~15 | OCH₂CH₃ |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. Cross-peaks would be expected between the methyl and methine protons of the propanamide group, and between the methyl and methylene protons of the ethoxy group. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~64 ppm, confirming the OCH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the NH proton to the carbonyl carbon and the aromatic carbon ortho to the amide group. The methine proton of the chloropropanamide group would show a correlation to the carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands for the amide, aromatic, and alkyl halide functional groups.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would appear as a very strong band around 1670 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is expected in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H Stretch (Amide) |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2980-2850 | C-H Stretch (Alkyl) |

| ~1670 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~1600, ~1510, ~1450 | C=C Stretch (Aromatic) |

| ~1240 | C-O Stretch (Aryl Ether) |

| ~750 | C-Cl Stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₄ClNO₂), the expected exact mass would be approximately 227.0713 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve cleavage of the amide bond, loss of the chloroethyl group, and fragmentation of the ethoxy group.

Table 4: Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Possible Fragment |

| 227.0713 / 229.0684 | [M]⁺ / [M+2]⁺ |

| 150.0528 | [M - C₃H₄Cl]⁺ |

| 121.0657 | [C₈H₉O]⁺ |

| 108.0582 | [C₇H₆O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from the ground state to higher energy orbitals.

The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed for such systems: a strong primary band (π → π* transition) at shorter wavelengths (around 200-230 nm) and a weaker secondary band (also a π → π* transition, but of the benzene ring itself) at longer wavelengths (around 260-290 nm). The substitution on the benzene ring will influence the exact position and intensity of these bands.

Table 5: Predicted UV-Vis Data for this compound

| λmax (nm) (predicted) | Type of Transition | Chromophore |

| ~220 | π → π | Phenyl ring and amide |

| ~275 | π → π | Phenyl ring |

Crystallographic Investigations and Solid State Architecture of 2 Chloro N 4 Ethoxyphenyl Propanamide Derivatives

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. While specific crystallographic data for 2-chloro-N-(4-ethoxyphenyl)propanamide is not extensively detailed in the available literature, analysis of its close derivatives provides significant insight into its likely structural characteristics.

Derivatives such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-(p-tolyl)propanamide have been studied, revealing key conformational features of the N-aryl chloro-amide core. nih.govresearchgate.net In 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamide (B32628) group is twisted out of the plane of the phenyl ring, with a dihedral angle of 28.87 (5)°. nih.gov The conformation about the C-C bond of the chloroacetamide moiety is described as +synclinal (+gauche), with a Cl1—C1—C2—O1 torsion angle of 52.89 (12)°. nih.gov Similarly, studies on 2-chloro-N-(p-tolyl)propanamide show a C—N—C—C torsion angle of approximately 179°, indicating a relatively planar arrangement of the acetamide backbone. researchgate.net

| Compound | Torsion Angle (°C) | Value | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Cl1—C1—C2—O1 | 52.89 (12)° | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral angle (acetamide plane vs. phenyl ring) | 28.87 (5)° | nih.gov |

| 2-chloro-N-(p-tolyl)propanamide | C—N—C—C (acetamide moiety) | ~179° | researchgate.net |

Supramolecular Interactions and Hydrogen Bonding Networks in the Crystalline State

The crystal packing of N-aryl amides is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing a central role. In the crystalline state, these interactions dictate the formation of specific, repeating supramolecular synthons that build the extended solid-state architecture.

A recurring and robust feature in the crystal structures of 2-chloro-N-aryl-propanamide derivatives is the formation of infinite chains through N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. researchgate.net For instance, in 2-chloro-N-(p-tolyl)propanamide, these N—H⋯O interactions create chains along the a-axis. researchgate.net This C(4) chain motif is a common feature in related benzamides and acetamides as well. nih.gov

| Compound | Primary Interaction Motif | Secondary Interactions | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | N—H⋯O (helical chains) | C—H⋯O, C—H⋯Cl, C—H⋯π(ring) | nih.gov |

| 2-chloro-N-(p-tolyl)propanamide | N—H⋯O (chains along a-axis) | C—H⋯O, C—H⋯π, C—Cl⋯O=C | researchgate.net |

| 2-chloro-N-(4-nitrophenyl)acetamide | N—H⋯O (chains along c-axis) | Cl⋯O | researchgate.net |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | N—H⋯O and O—H⋯O (form tapes) | Intramolecular N—H⋯Cl | nih.gov |

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can have distinct physical properties. Co-crystallization, the process of forming a crystalline solid composed of two or more neutral molecules in a stoichiometric ratio, is a widely used technique to modify the properties of an active pharmaceutical ingredient (API). nih.gov

Currently, there are no specific studies reported in the scientific literature on the polymorphism or co-crystallization of this compound. The existence of multiple strong and weak hydrogen bond donors and acceptors in the molecule suggests that it could be a candidate for forming different packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or pressures).

Co-crystallization studies would involve selecting a suitable co-former molecule that can establish robust intermolecular interactions, such as hydrogen bonds or π–π stacking, with this compound. nih.gov Potential co-formers could include pharmaceutically acceptable carboxylic acids, amides, or other compounds with complementary hydrogen bonding sites. google.com Techniques for screening for polymorphs and co-crystals include solvent-based methods like slow evaporation and slurry conversion, as well as solid-state methods like neat grinding. nih.govnih.gov Such studies would be a valuable area of future research to explore the solid-state landscape of this compound and to potentially engineer new solid forms with tailored properties.

Influence of Substituent Effects on Crystal Packing and Lattice Parameters

These variations demonstrate that substituents impact the solid-state architecture in several ways:

Steric Effects: Bulky substituents can force changes in the dihedral angle between the phenyl ring and the amide side chain.

Electronic Effects: Electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OCH₃, -CH₃) alter the charge distribution on the aromatic ring, influencing C-H⋯π interactions and the strength of hydrogen bonds.

Hydrogen Bonding: Substituents that can act as hydrogen bond donors or acceptors (like -OH) will introduce new supramolecular synthons, often dominating the packing arrangement. nih.gov

This comparative analysis underscores the subtle yet critical role that peripheral functional groups play in directing the long-range order within the crystal lattice.

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(p-tolyl)propanamide | Orthorhombic | Pbca | a = 9.5119, b = 9.6885, c = 21.8439 | researchgate.net |

| 2-chloro-N-(4-nitrophenyl)acetamide | Orthorhombic | Pbca | a = 9.498, b = 9.457, c = 20.205 | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)benzamide | Monoclinic | P2₁/c | a = 13.1819, b = 5.0823, c = 18.4477, β = 99.563 | nih.gov |

Computational Chemistry and Molecular Modeling of 2 Chloro N 4 Ethoxyphenyl Propanamide and Its Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. It offers a balance between computational cost and accuracy, making it a preferred method for studying organic molecules. nih.gov

For a molecule like 2-chloro-N-(4-ethoxyphenyl)propanamide, DFT calculations would begin with geometry optimization. This process determines the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as 2-chloro-N-(p-tolyl)propanamide, have utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve this. jst.org.injst.org.in The optimized structure provides a foundational understanding of the molecule's three-dimensional shape. jst.org.in

Once the geometry is optimized, DFT is used to calculate various electronic properties. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations also help in identifying the electrophilic and nucleophilic sites within the molecule, which is vital for understanding its interaction with other chemical species. jst.org.injst.org.in

Table 1: Representative DFT-Calculated Parameters for a Propanamide Analog Data based on studies of similar compounds like 2-chloro-N-(p-tolyl)propanamide. jst.org.in

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Chemical Potential (µ) | Tendency of electrons to escape from the system | -3.85 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.377 eV⁻¹ |

| Electrophilicity Index (ω) | Measure of electrophilic power | 2.79 eV |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. By developing a mathematical model, QSAR can predict the activity of new, untested molecules.

To perform a QSAR analysis for this compound, a dataset of structurally similar compounds with known biological activities would be required. A study on a series of N-(substituted phenyl)-2-chloroacetamides, for example, successfully used QSAR to screen for antimicrobial potential. nih.gov Various molecular descriptors, which are numerical representations of the molecule's properties, would be calculated. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment).

Physicochemical descriptors: Such as lipophilicity (LogP) and Topological Polar Surface Area (TPSA).

High lipophilicity, for instance, was found to be a key factor for N-(substituted phenyl)-2-chloroacetamides to pass through the phospholipid bilayer of cell membranes, enhancing their biological activity. nih.gov For this compound, descriptors like LogP, TPSA, molecular weight, and the number of hydrogen bond donors/acceptors would be critical for predicting its bioactivity and permeability. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis

| Descriptor | Definition | Importance |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Predicts membrane permeability and absorption. |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms in a molecule. | Relates to drug transport properties and bioavailability. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and transport across membranes. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms. | Affects binding to biological targets and solubility. |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms with lone pairs. | Affects binding to biological targets and solubility. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. orientjchem.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking simulations would involve placing the molecule into the active site of a specific target enzyme or receptor. The simulation calculates the binding affinity, often expressed as a docking score or binding free energy (ΔG), which indicates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. mdpi.com

Docking studies on structurally related chloro-amide compounds have revealed key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the target's active site. researchgate.net For example, in a study of 2,4-dichloro-N-(...)-benzamide derivatives targeting dihydrofolate reductase (DHFR), the molecule was fixed in the active site by three intermolecular hydrogen bonds with specific amino acid residues like Asp 21 and Ser 59. mdpi.com Similarly, docking this compound against a potential target would reveal its binding mode and the specific interactions that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity.

Table 3: Illustrative Molecular Docking Results for a Ligand-Target Complex Based on findings for analogous compounds. mdpi.comresearchgate.net

| Parameter | Description | Example Value |

| Binding Affinity (ΔG) | The free energy of binding between the ligand and target. | -9.0 kcal/mol |

| Interacting Residues | Specific amino acids in the target's active site that interact with the ligand. | ASP 21, SER 59, TYR 22 |

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen Bonds, Pi-Anion, Pi-Pi T-shaped |

| Hydrogen Bond Distance | The length of the hydrogen bonds formed. | 2.8 Å, 3.1 Å, 3.2 Å |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex.

An MD simulation of this compound, both alone in a solvent and in complex with a biological target, would reveal important dynamic information. For the isolated molecule, MD can explore its conformational landscape, identifying the most stable and populated shapes it can adopt in solution.

When simulating the ligand-target complex, MD can assess the stability of the binding pose predicted by docking. By analyzing the trajectory, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or if the ligand dissociates. MD simulations also provide a more detailed understanding of the role of water molecules and the energetics of binding, including contributions from van der Waals and electrostatic interactions over time. Studies on related benzamide (B126) derivatives have employed MD simulations to confirm the stability of docking results and to further analyze the dynamics of the interaction within the enzyme's active site. nih.gov

In Silico Pharmacokinetic Profiling and Mechanistic Predictions

In silico pharmacokinetic profiling involves using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to anticipate potential liabilities.

For this compound, various online tools and software packages can predict its ADME profile based on its structure. These models are often built upon QSAR principles, using large datasets of compounds with experimentally determined pharmacokinetic properties. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have used platforms like SwissADME and PreADMET to predict their biological activity profiles. nih.gov

Key predicted properties include:

Gastrointestinal (GI) Absorption: Likelihood of the compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Ability to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Potential to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Lipinski's Rule of Five: A set of criteria (e.g., molecular weight < 500, LogP < 5) used to evaluate the drug-likeness of a compound. nih.gov

These predictions help in understanding how this compound might behave in a biological system, guiding its chemical modification to improve its pharmacokinetic profile without compromising its intended activity.

Table 4: Predicted In Silico ADME Properties

| Property | Prediction | Implication |

| Gastrointestinal Absorption | High | Likely good oral bioavailability. |

| Blood-Brain Barrier Permeant | Yes/No | Indicates potential for CNS activity or side effects. |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five Violations | 0 | Suggests good drug-like properties. |

| Bioavailability Score | 0.55 | An overall score predicting the probability of the compound having good bioavailability. |

Chemical Transformations and Reactivity Studies of 2 Chloro N 4 Ethoxyphenyl Propanamide Scaffold

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position of 2-chloro-N-(4-ethoxyphenyl)propanamide is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates the displacement of the chloride ion by a range of nucleophiles, providing a straightforward route to a variety of α-substituted N-(4-ethoxyphenyl)propanamides. The general mechanism proceeds via a classic SN2 pathway, though the specific conditions and outcomes can be influenced by the nature of the nucleophile, solvent, and base. nih.gov

A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed in these substitution reactions. For instance, the reaction with primary and secondary amines, such as diethylamine, in the presence of a base like triethylamine, readily yields the corresponding α-amino amides. nih.gov Thiolates are also highly effective nucleophiles in this context, reacting to form α-thioether derivatives. masterorganicchemistry.com The use of azide (B81097) ion as a nucleophile provides a pathway to α-azido amides, which are versatile intermediates for the synthesis of α-amino amides via subsequent reduction. organic-chemistry.org

| Nucleophile | Reagent | Solvent | Base | Product | Ref |

| Diethylamine | Diethylamine | Acetonitrile | Triethylamine | 2-(Diethylamino)-N-(4-ethoxyphenyl)propanamide | nih.gov |

| Sodium thiophenoxide | Thiophenol | Ethanol (B145695) | Sodium ethoxide | N-(4-ethoxyphenyl)-2-(phenylthio)propanamide | masterorganicchemistry.com |

| Sodium azide | Sodium azide | Dimethylformamide | - | 2-Azido-N-(4-ethoxyphenyl)propanamide | organic-chemistry.org |

Amide Linkage Modifications: Hydrolysis and Reduction Pathways

The amide bond in this compound is notably stable, yet it can be cleaved or reduced under specific, often forcing, reaction conditions. These transformations are fundamental in modifying the core structure of the molecule.

Hydrolysis:

The hydrolysis of the amide bond to yield the corresponding carboxylic acid and amine can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.

Acid-catalyzed hydrolysis: Treatment with strong mineral acids, such as hydrochloric acid or sulfuric acid, in an aqueous medium at reflux temperatures leads to the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately results in the formation of 2-chloropropanoic acid and 4-ethoxyaniline. youtube.com

Base-promoted hydrolysis: Saponification using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, also necessitates heating. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and the corresponding amine. mdpi.com The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents on the amide. mdpi.com

| Conditions | Reagents | Product 1 | Product 2 | Ref |

| Acidic | aq. HCl, heat | 2-Chloropropanoic acid | 4-Ethoxyaniline hydrochloride | youtube.com |

| Basic | aq. NaOH, heat | Sodium 2-chloropropanoate | 4-Ethoxyaniline | mdpi.com |

Reduction:

The amide functionality can be reduced to the corresponding amine using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, converts the carbonyl group into a methylene (B1212753) group, yielding N-(4-ethoxyphenyl)propan-2-amine. This reduction proceeds via the formation of an iminium ion intermediate. Catalytic hydrogenation can also be employed for amide reduction, though it often requires high pressures and temperatures, along with specific catalysts. u-tokyo.ac.jp

| Reagent | Solvent | Product | Ref |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran | N-(2-chloropropyl)(4-ethoxyphenyl)amine | |

| Catalytic Hydrogenation (e.g., Ru-based catalyst) | Dioxane | N-(2-chloropropyl)(4-ethoxyphenyl)amine | semanticscholar.org |

Derivatization Strategies for the Aromatic Moiety: Electrophilic Aromatic Substitution and Coupling Reactions

The 4-ethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The ethoxy group is a strong activating group and an ortho-, para-director. Given that the para position is occupied by the propanamide substituent, electrophilic attack is directed to the ortho positions (C-3 and C-5) of the aromatic ring.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. jcbsc.org The reaction of the closely related N-(4-methoxyphenyl)acetamide with nitric acid has been shown to yield the corresponding 3-nitro derivative. iucr.org

Halogenation: Direct halogenation of the aromatic ring with reagents like bromine in acetic acid or N-bromosuccinimide can introduce a halogen atom at the ortho position.

Friedel-Crafts Acylation and Alkylation: The electron-rich nature of the ring facilitates Friedel-Crafts reactions. wikipedia.org Acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride would be expected to introduce an acyl group at the 3-position.

| Reaction | Reagent | Catalyst | Product | Ref |

| Nitration | HNO3 / H2SO4 | - | 2-chloro-N-(4-ethoxy-3-nitrophenyl)propanamide | jcbsc.org |

| Bromination | Br2 / Acetic Acid | - | N-(3-bromo-4-ethoxyphenyl)-2-chloropropanamide | [—] |

| Friedel-Crafts Acylation | Acetyl chloride | AlCl3 | N-(3-acetyl-4-ethoxyphenyl)-2-chloropropanamide |

Coupling Reactions:

To perform cross-coupling reactions, a halogen atom must first be introduced onto the aromatic ring, as described above. The resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl halide derivative with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org This provides a route to introduce a wide range of amino substituents at the 3-position.

Suzuki Coupling: The Suzuki coupling enables the formation of a carbon-carbon bond between the aryl halide and a boronic acid or ester, catalyzed by a palladium complex. This is a powerful method for introducing alkyl, alkenyl, or aryl groups.

Investigation of in Vitro Molecular Interactions and Proposed Mechanistic Biology

Molecular Target Identification and Binding Affinities (in vitro studies)

There is no specific information available in the reviewed scientific literature identifying the molecular targets of 2-chloro-N-(4-ethoxyphenyl)propanamide. Consequently, data on its binding affinities from in vitro studies are also absent.

Research on structurally related chloroacetamide compounds has, however, provided insights into potential mechanisms. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggested that its antibacterial activity against Klebsiella pneumoniae may involve the inhibition of penicillin-binding protein (PBP). mdpi.comnih.gov Molecular docking analyses in that study indicated that the chloro atom played a role in stabilizing the molecule within the target enzyme's active site. mdpi.comnih.gov However, it is crucial to note that this is a different compound, and these findings cannot be directly extrapolated to this compound without dedicated experimental verification.

Enzyme Inhibition and Activation Studies (in vitro biochemical assays)

No specific in vitro biochemical assay data concerning the inhibition or activation of enzymes by this compound could be located in the available literature. Studies on other complex benzamide (B126) derivatives have shown inhibitory activity against enzymes like α-glucosidase, but these compounds are structurally distinct from the subject of this article. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions (in vitro)

Detailed in vitro receptor binding profiles for this compound are not available in published research.

However, the broader class of N-phenylpropanamide derivatives has been associated with interactions with specific receptors. For example, stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a significantly more complex analogue, have demonstrated high affinity and selectivity for opioid μ-receptors in binding assays. nih.gov This research highlights that the N-phenylpropanamide scaffold can be incorporated into molecules with potent receptor-mediated activity. nih.gov Without experimental data, it remains unknown whether this compound itself interacts with any receptors.

Cell-Free Biochemical Assays for Mechanistic Elucidation

No studies utilizing cell-free biochemical assays to elucidate the mechanism of action for this compound have been identified.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific structure-activity relationship (SAR) studies focusing on this compound at the molecular level are not present in the current body of scientific literature. However, general SAR principles can be inferred from studies on related classes of molecules.

For N-phenyl amide derivatives, the nature and position of substituents on the phenyl ring are critical for biological activity. In a series of 2-phenylnaphthalenoid amide derivatives designed as topoisomerase IIα inhibitors, the substituents on the N-phenyl ring significantly influenced their inhibitory and antiproliferative activities. researchgate.net Similarly, for a series of N-substituted phenyldihydropyrazolones, the properties of the substituents, such as their lipophilicity (cLogP), played a crucial role in their activity against Trypanosoma cruzi. frontiersin.org Generally, more apolar compounds in that series demonstrated better activity. frontiersin.org

In the context of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the stereochemistry at three different chiral centers was found to be determinant for analgesic potency and opioid receptor affinity, indicating that the three-dimensional arrangement of the molecule is crucial for its interaction with a biological target. nih.gov

For this compound, key structural features that would likely be critical in any future SAR studies include:

The Chloro Group: The presence of the chlorine atom on the propanamide moiety is expected to influence the molecule's reactivity and binding capabilities.

The Ethoxy Group: The ethoxy (-OCH2CH3) substituent at the para-position of the phenyl ring will affect the molecule's polarity, lipophilicity, and potential for hydrogen bonding.

Without experimental data, any discussion of the SAR for this compound remains speculative.

Future Directions and Advanced Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and prediction of properties for compounds like 2-chloro-N-(4-ethoxyphenyl)propanamide and its analogues. By leveraging large datasets of chemical structures and their corresponding experimental data, ML models can identify complex structure-activity relationships (SAR) that are not immediately apparent to human researchers. researchgate.net These models can predict a range of properties, from physicochemical characteristics to biological activity and potential off-target effects, thereby accelerating the discovery of novel and more effective analogues. nih.gov

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. For a series of analogues of this compound, a QSAR model could be trained on their experimentally determined herbicidal activity. The model would learn to correlate molecular descriptors (e.g., electronic properties, steric factors, and hydrophobicity) with the observed activity. This predictive capability allows for the virtual screening of thousands of potential new structures, prioritizing those with the highest predicted efficacy for synthesis and testing. optibrium.com This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis. optibrium.com

Deep learning, a subset of ML, offers even more sophisticated tools for de novo drug design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of active compounds to generate novel molecular structures that are likely to exhibit the desired biological activity. nih.gov For instance, a generative model could be tasked with designing new propanamide derivatives with improved target specificity or enhanced metabolic stability.

Table 1: Hypothetical Application of ML in Predicting Properties of this compound Analogues

| Analogue | Predicted Herbicidal Activity (IC50, µM) | Predicted Soil Half-Life (days) | Predicted Selectivity Index (Crop/Weed) |

| Analogue A | 0.5 | 30 | 15 |

| Analogue B | 1.2 | 45 | 10 |

| Analogue C | 0.3 | 25 | 20 |

| Analogue D | 2.5 | 60 | 5 |

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of this compound necessitates the development of novel and efficient synthetic methodologies. Traditional methods for forming the amide bond, while reliable, may not be suitable for highly functionalized or sterically hindered substrates. Modern synthetic organic chemistry offers a range of powerful tools to overcome these challenges.

One promising area is the use of transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the N-aryl bond in a highly efficient and selective manner. This approach allows for the introduction of a wide variety of substituents on the phenyl ring, enabling the exploration of a much larger chemical space than would be accessible with classical methods. Similarly, copper-catalyzed amidation reactions provide a mild and versatile alternative for the formation of the propanamide linkage. organic-chemistry.org

Flow chemistry is another advanced synthetic methodology that offers several advantages for the synthesis of complex analogues. By carrying out reactions in a continuous flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.

Table 2: Comparison of Synthetic Methodologies for N-Aryl Propanamide Synthesis

| Methodology | Key Features | Potential Advantages for Analogue Synthesis |

| Traditional Acylation | Use of acyl chlorides or anhydrides. | Well-established, readily available starting materials. |

| Transition-Metal Catalysis | Palladium or copper catalysts. | High efficiency, broad substrate scope, mild reaction conditions. organic-chemistry.org |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. researchgate.net |

| Flow Chemistry | Continuous reaction in a microreactor. | Precise control, improved safety and scalability. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are at the forefront of this capability, offering a non-invasive window into the reacting system. For the synthesis of this compound and its analogues, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful. nih.govmpg.de

FlowNMR spectroscopy allows for the continuous monitoring of a reaction as it proceeds in a flow cell within the NMR spectrometer. rsc.org This provides real-time data on the consumption of reactants and the formation of products, enabling the precise determination of reaction rates and the identification of any short-lived intermediates. nih.gov This information is crucial for optimizing reaction conditions to maximize yield and minimize the formation of impurities.

Real-time monitoring by mass spectrometry, using techniques like Probe Electrospray Ionization (PESI), offers another powerful approach. shimadzu.com A small probe can be directly introduced into the reaction mixture to sample and ionize molecules for mass analysis. researchgate.net This allows for the rapid detection of reactants, intermediates, and products, providing a detailed picture of the reaction progress over time. The high sensitivity and specificity of mass spectrometry make it an ideal tool for tracking complex reaction mixtures. researchgate.net

The data obtained from these real-time monitoring techniques can be used to construct detailed kinetic models of the reaction. These models can then be used to predict the outcome of the reaction under different conditions, facilitating rapid process optimization and scale-up.

Multi-Omics Approaches to Elucidate Comprehensive Molecular Pathways

Understanding the comprehensive molecular pathways affected by this compound is crucial for elucidating its mode of action and potential off-target effects. Multi-omics approaches, which involve the integrated analysis of different "omes" such as the transcriptome, proteome, and metabolome, provide a systems-level view of the biological response to a chemical compound. cambridge.org

Transcriptomics, typically performed using RNA sequencing, can reveal changes in gene expression in a target organism upon exposure to the compound. This can help to identify the genes and cellular pathways that are up- or down-regulated, providing clues about the compound's mechanism of action. nih.gov For instance, an increase in the expression of stress-response genes could indicate a particular cellular process being disrupted.

Proteomics, the large-scale study of proteins, can identify changes in protein abundance and post-translational modifications. This provides a more direct measure of the functional changes occurring within the cell, as proteins are the primary effectors of cellular processes.

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov By comparing the metabolic profiles of treated and untreated organisms, it is possible to identify specific metabolic pathways that are perturbed by the compound. acs.org For example, an accumulation of a particular substrate could indicate the inhibition of a specific enzyme.

Integrating data from these different omics layers can provide a holistic understanding of the molecular mechanisms underlying the biological effects of this compound. pacb.com This knowledge is invaluable for predicting its efficacy, potential for resistance development, and for the rational design of next-generation analogues with improved properties. frontiersin.org

Table 3: Overview of Multi-Omics Approaches and Their Potential Applications

| Omics Approach | Molecules Analyzed | Information Gained | Application to this compound Research |

| Transcriptomics | RNA | Gene expression changes. nih.gov | Identify target pathways and off-target gene regulation. |

| Proteomics | Proteins | Protein abundance and modifications. | Elucidate functional changes in cellular machinery. |

| Metabolomics | Metabolites | Perturbations in metabolic pathways. nih.gov | Pinpoint specific enzyme inhibition and metabolic reprogramming. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.